

# Characterization of Rutin Sulfate: An Application Note for Researchers

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## Compound of Interest

Compound Name: *Rutin sulfate*

CAS No.: *12768-44-4*

Cat. No.: *B077020*

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## Unveiling the Structural Nuances of Rutin Sulfate: A Detailed Guide to NMR and Mass Spectrometry Characterization

Shanghai, China – December 18, 2025 – For researchers, scientists, and drug development professionals invested in the therapeutic potential of flavonoids, understanding the structural modifications of these compounds is paramount. Sulfation, a key metabolic process, can significantly alter the bioavailability and bioactivity of flavonoids like rutin. This application note provides a comprehensive guide to the characterization of **rutin sulfate**, a promising derivative, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and a clear workflow are presented to facilitate its identification and analysis.

Rutin, a glycoside of the flavonoid quercetin, exhibits a range of pharmacological activities, but its therapeutic application can be limited by poor water solubility. Sulfation enhances its

solubility and can modulate its biological effects. Therefore, precise analytical methods to confirm its structure are crucial for advancing research and development.

## Data Presentation

### Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific experimental NMR data for a single, defined **rutin sulfate** isomer is not readily available in the public domain, the following table provides the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for the parent molecule, rutin, in DMSO- $d_6$ . These values serve as a crucial reference for interpreting the spectra of **rutin sulfate**. The addition of a sulfate group is known to induce characteristic shifts in the NMR spectrum. Specifically, the carbon atom bearing the sulfate group will experience an upfield shift (to a lower ppm value), while the adjacent carbons and protons will show downfield shifts (to higher ppm values).

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data of Rutin in DMSO- $d_6$

Atom No.	<sup>13</sup> C Chemical Shift (δ <sub>c</sub> , ppm)	<sup>1</sup> H Chemical Shift (δ <sub>H</sub> , ppm, Multiplicity, J in Hz)
Aglycone (Quercetin)		
2	156.5	-
3	133.2	-
4	177.2	-
5	161.1	12.55 (s)
6	98.6	6.21 (d, J = 2.0)
7	164.0	-
8	93.5	6.40 (d, J = 2.0)
9	156.3	-
10	103.8	-
1'	121.5	-
2'	115.1	7.67 (d, J = 2.2)
3'	144.6	-
4'	148.3	-
5'	116.2	6.88 (d, J = 8.4)
6'	121.1	7.64 (dd, J = 8.4, 2.2)
Glucosyl Moiety		
1"	101.0	5.11 (d, J = 7.6)
2"	73.9	3.28-3.49 (m)
3"	76.3	3.28-3.49 (m)
4"	69.9	3.28-3.49 (m)
5"	75.8	3.28-3.49 (m)
6"	66.9	3.28-3.49 (m)

Rhamnosyl Moiety		
1''	100.6	4.52 (d, J = 1.6)
2''	70.3	3.28-3.49 (m)
3''	70.4	3.28-3.49 (m)
4''	71.7	3.28-3.49 (m)
5''	68.1	3.28-3.49 (m)
6''	17.6	1.12 (d, J = 6.2)

Note: The chemical shifts are referenced to TMS (Tetramethylsilane). Data compiled from publicly available spectral databases for rutin.

## Mass Spectrometry (MS) Data

Mass spectrometry is a powerful tool for confirming the molecular weight of **rutin sulfate** and for obtaining structural information through fragmentation analysis. The characteristic fragmentation of sulfated flavonoids involves the neutral loss of the SO<sub>3</sub> group (80 Da).

Table 2: Predicted Mass Spectrometry Fragmentation of **Rutin Sulfate**

Ion	Predicted m/z (Negative Ion Mode)	Description
[M-H] <sup>-</sup>	689.10	Deprotonated molecule of monosulfated rutin
[M-H-SO <sub>3</sub> ] <sup>-</sup>	609.15	Loss of a sulfate group
[M-H-SO <sub>3</sub> -Rhamnose] <sup>-</sup>	463.10	Subsequent loss of the rhamnose sugar moiety
[M-H-SO <sub>3</sub> -Rutinose] <sup>-</sup>	301.03	Loss of the entire rutinose sugar moiety, yielding the quercetin aglycone

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

## Experimental Protocols

### Synthesis of Rutin Poly(H-)sulfate

This protocol is adapted from established methods for the sulfation of flavonoids.

Materials:

- Rutin
- Trimethylamine-sulfur trioxide complex
- Dimethylformamide (DMF), anhydrous
- Absolute ethanol
- Anhydrous ether
- Round-bottom flask
- Magnetic stirrer with heating
- Stir bar
- Beaker
- Decantation apparatus
- Vacuum drying oven

Procedure:

- In a dry round-bottom flask, dissolve the trimethylamine-sulfur trioxide complex in a minimal amount of warm, anhydrous DMF with stirring to obtain a clear solution.
- Add rutin to the solution and continue stirring at 65-70°C for 20-24 hours.

- Cool the reaction mixture to room temperature.
- Pour the cooled solution into a beaker containing absolute ethanol while stirring. A pale yellow gum or precipitate will form.
- Separate the product by decantation.
- Triturate the product repeatedly with absolute ethanol, followed by anhydrous ether to remove impurities.
- Dry the purified product in a vacuum oven to yield rutin poly(H-)sulfate.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

### Sample Preparation:

- Dissolve 5-10 mg of the purified **rutin sulfate** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or D<sub>2</sub>O).
- Transfer the solution to a 5 mm NMR tube.

### Instrument Parameters (Example for a 500 MHz Spectrometer):

- <sup>1</sup>H NMR:
  - Pulse Program: Standard 1D proton experiment (e.g., zg30)
  - Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
  - Spectral Width: ~16 ppm
  - Acquisition Time: ~2-3 seconds
  - Relaxation Delay: 1-2 seconds
- <sup>13</sup>C NMR:

- Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30)
- Number of Scans: 1024 or more (due to the lower natural abundance of  $^{13}\text{C}$ )
- Spectral Width: ~220 ppm
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds
- 2D NMR (for structural elucidation):
  - COSY (Correlation Spectroscopy) to identify proton-proton couplings.
  - HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning the position of the sulfate group(s).

## Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

### Sample Preparation:

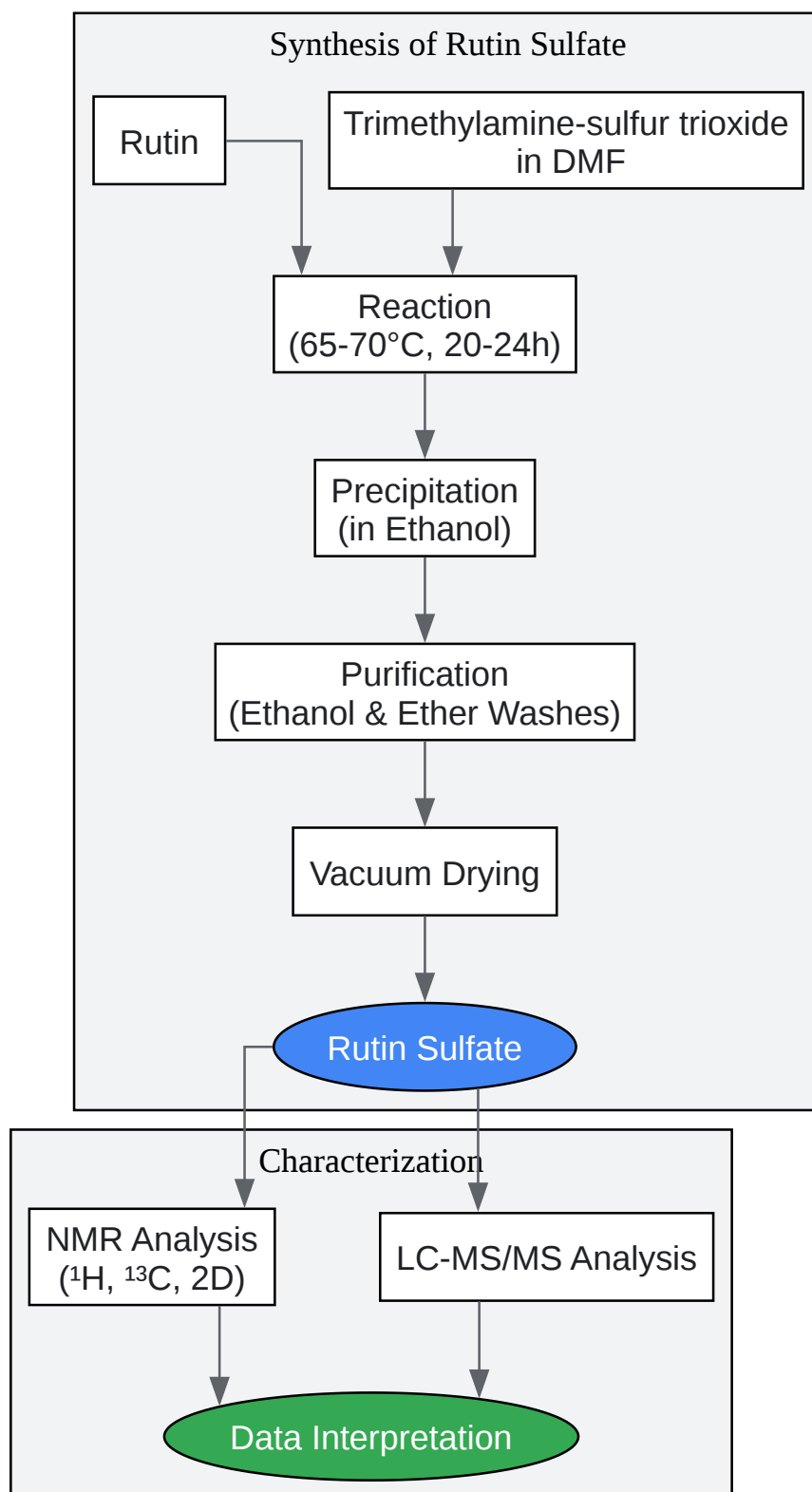
- Prepare a stock solution of **rutin sulfate** in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration (e.g., 1-10  $\mu\text{g/mL}$ ) with the initial mobile phase composition.

### LC-MS/MS System and Conditions:

- Liquid Chromatography (LC):
  - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8  $\mu\text{m}$  particle size)
  - Mobile Phase A: 0.1% formic acid in water

- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient Elution: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Mass Spectrometry (MS):
  - Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for sulfated compounds.
  - Scan Mode: Full scan mode to determine the parent ion mass. A neutral loss scan for 80 Da ( $\text{SO}_3$ ) can be used to selectively detect sulfated compounds.
  - MS/MS (Tandem Mass Spectrometry): Perform fragmentation of the parent ion to obtain structural information. The collision energy should be optimized to achieve a good fragmentation pattern.

## Visualizations



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Caption: Experimental workflow for the synthesis and characterization of **rutin sulfate**.

This application note provides a foundational framework for the characterization of **rutin sulfate**. Researchers are encouraged to adapt and optimize these protocols based on their specific instrumentation and research objectives. The provided data and methodologies will aid in the confident identification and further investigation of this and other sulfated flavonoids, ultimately contributing to the advancement of drug discovery and development.

- To cite this document: BenchChem. [Characterization of Rutin Sulfate: An Application Note for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077020/docs#characterization-of-rutin-sulfate-an-application-note-for-researchers>]

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